N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide
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Overview
Description
N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a methoxy group, a nitro group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the aromatic ring.
Formation of the Hydrazide Moiety: The hydrazide group is formed by reacting a hydrazine derivative with a suitable precursor.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the hydrazide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its ability to interact with biological molecules makes it useful for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Methoxybenzohydrazide: A compound with a similar hydrazide moiety but lacking the pyrazole ring.
2-Chloro-4-nitrobenzoic acid: A compound with similar aromatic substitution patterns but lacking the hydrazide and pyrazole groups.
Uniqueness
N’~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-CHLORO-4-NITROBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H19BrClN5O4 |
---|---|
Molecular Weight |
520.8 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C21H19BrClN5O4/c1-12-20(22)13(2)27(26-12)11-15-8-14(4-7-19(15)32-3)10-24-25-21(29)17-6-5-16(28(30)31)9-18(17)23/h4-10H,11H2,1-3H3,(H,25,29)/b24-10+ |
InChI Key |
WXNINDUKXFWTDR-YSURURNPSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC)C)Br |
Origin of Product |
United States |
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